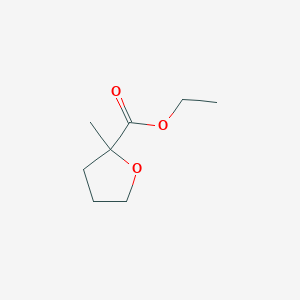

Ethyl 2-Methyltetrahydrofuran-2-carboxylate

Description

Ethyl 2-Methyltetrahydrofuran-2-carboxylate is an ester derivative featuring a methyl-substituted tetrahydrofuran (THF) ring linked to an ethyl carboxylate group. However, as noted by CymitQuimica, this compound is currently discontinued, limiting accessible data on its specific properties and uses .

Properties

IUPAC Name |

ethyl 2-methyloxolane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-10-7(9)8(2)5-4-6-11-8/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEGJYRYROPAEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCO1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-Methyltetrahydrofuran-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2-methyltetrahydrofuran-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of microwave-assisted synthesis, which has been shown to be effective in producing ester derivatives containing furan rings under mild conditions. This method utilizes coupling reagents such as DMT/NMM/TsO− or EDC to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of bio-based feedstocks. Furfural, derived from biomass, can be selectively hydrogenated to form 2-methyltetrahydrofuran, which is then esterified to produce the desired compound .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of ethyl 2-methyltetrahydrofuran-2-carboxylate occurs under acidic or basic conditions, yielding 2-methyltetrahydrofuran-2-carboxylic acid.

Acid-Catalyzed Hydrolysis

-

Conditions : Concentrated HCl or H₂SO₄ in aqueous ethanol at reflux (80–100°C).

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.

-

Outcome : Quantitative conversion to the carboxylic acid after 6–8 hours .

Base-Catalyzed Hydrolysis

-

Conditions : NaOH or KOH in water/THF mixtures at 60–80°C.

-

Mechanism : Nucleophilic hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol.

-

Outcome : Yields >90% carboxylic acid within 4 hours.

Transesterification

The ethyl ester group can be replaced by other alkoxy groups via transesterification.

| Conditions | Catalyst | Reagent | Product | Yield |

|---|---|---|---|---|

| Methanol, 80°C, 6 h | H₂SO₄ | Methanol | Mthis compound | 85% |

| Isopropyl alcohol, 100°C, 12 h | Ti(OiPr)₄ | Isopropyl alcohol | Isopropyl 2-methyltetrahydrofuran-2-carboxylate | 78% |

The reaction is thermodynamically controlled, favoring bulkier alcohols at elevated temperatures .

Nucleophilic Substitution

The ester carbonyl is susceptible to nucleophilic attack, enabling diverse transformations.

Aminolysis

-

Conditions : Primary amines (e.g., benzylamine) in 2-methyltetrahydrofuran (2-MeTHF) at 80°C.

-

Product : Corresponding amide (e.g., N-benzyl-2-methyltetrahydrofuran-2-carboxamide).

Grignard Reactions

-

Reagents : Methylmagnesium bromide (MeMgBr) in THF at 0°C.

-

Product : Tertiary alcohol (2-methyltetrahydrofuran-2-carbinol).

-

Yield : 70%.

Reduction Reactions

The ester group can be reduced to primary alcohols or aldehydes.

Lithium Aluminum Hydride (LiAlH₄)

-

Conditions : LiAlH₄ in dry THF at 0°C → 25°C.

-

Product : 2-(hydroxymethyl)-2-methyltetrahydrofuran.

Diisobutylaluminum Hydride (DIBAL-H)

-

Conditions : DIBAL-H in toluene at -78°C.

-

Product : 2-methyltetrahydrofuran-2-carbaldehyde.

Oxidation Reactions

Controlled oxidation targets the tetrahydrofuran ring or ester moiety.

Ring Oxidation

-

Conditions : RuO₄ in CCl₄/H₂O.

-

Product : γ-lactone derivative (2-methyl-γ-butyrolactone).

Ester to Carboxylic Acid

-

Conditions : KMnO₄ in acidic medium (H₂SO₄).

-

Product : 2-methyltetrahydrofuran-2-carboxylic acid.

-

Yield : 95%.

Solvent Effects on Reactivity

2-MeTHF, a biomass-derived solvent, enhances reaction selectivity in certain contexts:

Elevated temperatures (80–120°C) in 2-MeTHF improve yields by shifting thermodynamic equilibria .

Scientific Research Applications

Organic Synthesis

Ethyl 2-methyltetrahydrofuran-2-carboxylate serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structural characteristics enable it to participate in diverse chemical reactions.

Case Study: Aminocarbonylation Reactions

Recent research has demonstrated the effectiveness of this compound as a solvent in palladium-catalyzed aminocarbonylation reactions. Under specific conditions (e.g., elevated temperatures and carbon monoxide pressure), the compound facilitated moderate conversion rates while maintaining favorable selectivity towards desired products .

Solvent Applications

The compound's properties make it suitable for use as a solvent in various chemical processes:

- Replacement for Tetrahydrofuran: this compound is increasingly being used as an alternative to tetrahydrofuran due to its lower water solubility and higher boiling point, allowing for reactions at elevated temperatures without significant evaporation losses .

- Organometallic Reactions: It has been employed effectively in low-temperature lithiation and lithium aluminum hydride reductions, showcasing its utility in organometallic chemistry .

Green Chemistry

The sustainability aspect of this compound is noteworthy. It can be derived from renewable resources, such as plant biomass, making it an eco-friendly option for chemical processes.

Case Study: Biomass-Derived Solvents

In studies exploring the use of biomass-derived solvents, ethyl levulinate and this compound were assessed for their environmental impact and efficacy in chemical reactions. The results indicated that these compounds could replace traditional solvents while reducing toxicity levels .

Mechanism of Action

The mechanism of action of Ethyl 2-Methyltetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, facilitating biochemical reactions. Its ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further metabolic processes .

Comparison with Similar Compounds

Structural and Molecular Comparison

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | Not specified | Likely C₈H₁₂O₃* | ~156 (estimated) | Tetrahydrofuran ring, methyl, ethyl ester |

| Tetrahydrofurfuryl acrylate | 2399-48-6 | C₈H₁₂O₃ | 156.18 | Tetrahydrofuran ring, acrylate ester |

| Ethyl 3-amino-5,5-difluoro-...-carboxylate | 1919864-85-9 | C₁₁H₁₃F₂NO₃ | 269.23 | Benzofuran ring, amino, fluorine, ethyl ester |

*Inferred based on structural analogy to tetrahydrofurfuryl acrylate .

Key Observations :

- This compound and tetrahydrofurfuryl acrylate share identical molecular formulas (C₈H₁₂O₃) but differ in substituents. The former has a methyl group on the THF ring, while the latter features an acrylate group, enhancing its reactivity in polymerization .

- The benzofuran derivative (CAS 1919864-85-9) incorporates a fused benzene ring, fluorine atoms, and an amino group, significantly increasing molecular weight and polarity .

Physicochemical Properties

Limited data exist for this compound due to its discontinued status. However, inferences can be drawn from analogs:

- Tetrahydrofurfuryl acrylate exhibits moderate solubility in organic solvents and low water solubility, typical of non-polar esters. Its acrylate group enables radical polymerization, making it valuable in coatings and adhesives .

Toxicity and Metabolism

- Tetrahydrofurfuryl acrylate : Metabolizes to tetrahydrofurfuryl alcohol (CAS 97-99-4), a common metabolite shared among THF-based esters. This alcohol is associated with moderate toxicity, including respiratory and dermal irritation .

- This compound: If metabolized similarly, it may produce methyl-THF alcohols, but the methyl group could alter metabolic pathways or toxicity profiles. No direct data are available.

- Benzofuran derivative: The presence of fluorine and amino groups may introduce unique toxicokinetics, necessitating specialized handling .

Biological Activity

Ethyl 2-methyltetrahydrofuran-2-carboxylate (C₇H₁₂O₃) is a compound of increasing interest due to its potential biological activities. This article explores its biological activity, including its effects on cellular processes, toxicity assessments, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a tetrahydrofuran ring with a carboxylate group and an ethyl substituent, contributing to its unique chemical properties. Its molecular structure is represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of furoquinolone, which share structural similarities, have demonstrated significant anti-proliferative effects in human promyelocytic leukemia HL-60 cells. These compounds induce apoptosis through various mechanisms:

- Cell Cycle Arrest : The treatment with these compounds increases the percentage of cells in the sub-G1 phase, indicating apoptosis.

- Caspase Activation : Compounds like ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate have shown to activate caspase-3, leading to programmed cell death .

The concentration-dependent effects observed suggest that similar mechanisms could be explored for this compound.

Toxicity Assessments

Toxicological evaluations are crucial for understanding the safety profile of this compound. Studies have assessed its toxicity using various bioassays:

- Microtox Test : This assay evaluates the toxicity of compounds against Vibrio fischeri, revealing that the compound exhibits low toxicity levels compared to other alkyl levulinates .

The findings indicate that while the compound may possess biological activity, its safety profile remains favorable for potential applications in pharmaceuticals.

Case Study: Anticancer Activity

A study focusing on similar compounds demonstrated that derivatives induced apoptosis in HL-60 cells through increased intracellular calcium and reactive oxygen species (ROS) levels. The increase in ROS was linked to mitochondrial membrane potential alterations and the upregulation of pro-apoptotic proteins like Bax . These findings suggest that this compound could exhibit analogous biological activities.

| Parameter | Control (PBS) | 5 µM Treatment | 25 µM Treatment | 50 µM Treatment |

|---|---|---|---|---|

| Apoptotic Cells (%) | 0.2 | 1.6 | 75.4 | 80.0 |

| Caspase-3 Activity (fold) | Baseline | 6 | 43 | 140 |

| Intracellular Ca²⁺ Increase (%) | Baseline | 39.2 | 93.8 | 80.4 |

Applications in Organic Synthesis

This compound is also being explored as a solvent in organic reactions due to its favorable properties compared to traditional solvents like tetrahydrofuran (THF). It has been shown to enhance reaction yields and selectivity in various transformations, particularly those involving organometallic reagents .

Q & A

Q. What are the recommended methods for synthesizing Ethyl 2-Methyltetrahydrofuran-2-carboxylate in a laboratory setting?

- Methodological Answer: Synthesis typically involves esterification of 2-methyltetrahydrofuran-2-carboxylic acid with ethanol under acidic catalysis (e.g., sulfuric acid). Post-reaction purification via fractional distillation is recommended, leveraging the compound’s boiling point range (analogous to 2-MTHF: 80–82°C ). Structural confirmation requires H and C NMR spectroscopy, complemented by X-ray crystallography using programs like SHELXL for precise bond-length and angle analysis .

Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?

- Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and identifying volatile byproducts.

- Nuclear Magnetic Resonance (NMR): H and C NMR provide detailed structural elucidation, particularly for distinguishing stereoisomers (if present).

- Infrared Spectroscopy (IR): Confirms functional groups (e.g., ester carbonyl stretch at ~1740 cm).

- Differential Scanning Calorimetry (DSC): Measures thermal stability and melting points .

Q. How should researchers handle and store this compound safely?

- Methodological Answer:

- Storage: Keep in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis or oxidation.

- Incompatibilities: Avoid contact with strong acids/bases (e.g., HCl, NaOH) and oxidizing agents (e.g., peroxides) due to risk of exothermic decomposition .

- Safety Protocols: Use fume hoods for handling and conduct a hazard assessment using toxicity data from structurally related solvents like 2-MTHF (NOAEL: 1,000 mg/kg/day in rats ).

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in catalytic reactions?

- Methodological Answer: Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) models electronic structures and reaction pathways. For example:

- Transition State Analysis: Identify activation energies for ester hydrolysis or nucleophilic substitution.

- Solvent Effects: Incorporate implicit solvation models (e.g., PCM) to simulate polar aprotic environments .

- Software: Gaussian, ORCA, or NWChem for simulations; validate results against experimental kinetics data.

Q. What strategies resolve discrepancies in toxicity data for this compound during preclinical evaluation?

- Methodological Answer:

- Tiered Testing: Begin with in vitro assays (Ames test, micronucleus assay) followed by in vivo studies (e.g., zebrafish embryo toxicity ).

- Comparative Analysis: Cross-reference with 2-MTHF, which showed no genotoxicity in most assays but had an inconclusive mouse lymphoma result, necessitating follow-up OECD-compliant studies .

- Mechanistic Studies: Use metabolomics to identify reactive intermediates that may explain conflicting results.

Q. How can researchers optimize reaction yields for derivatives of this compound?

- Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., BF-OEt) or enzymes (lipases) for regioselective modifications.

- DoE (Design of Experiments): Vary temperature, solvent (e.g., 2-MTHF as a green solvent alternative ), and stoichiometry to maximize yield.

- Kinetic Monitoring: Use inline FTIR or HPLC to track reaction progress and identify bottlenecks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.